molecular formula C21H29N7 B3869216 2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

Cat. No.: B3869216
M. Wt: 379.5 g/mol
InChI Key: JDLYJCLJCUOJIW-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazine ring substituted with piperidine groups and a hydrazone linkage to a methylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves the following steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Cyclization to Form the Triazine Ring: The hydrazone intermediate is then reacted with cyanuric chloride under basic conditions to form the triazine ring.

    Substitution with Piperidine Groups: Finally, the triazine ring is substituted with piperidine groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and triazine ring allow the compound to form stable complexes with these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
  • 4-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINAZOLINE

Uniqueness

2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its specific substitution pattern and the presence of both piperidine and hydrazone functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7/c1-17-8-10-18(11-9-17)16-22-26-19-23-20(27-12-4-2-5-13-27)25-21(24-19)28-14-6-3-7-15-28/h8-11,16H,2-7,12-15H2,1H3,(H,23,24,25,26)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLYJCLJCUOJIW-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 3
Reactant of Route 3
2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 4
Reactant of Route 4
2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 5
Reactant of Route 5
2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 6
Reactant of Route 6
2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

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